1-((tert-Butoxycarbonyl)amino)-4-(difluoromethyl)cyclohexane-1-carboxylic acid

Description

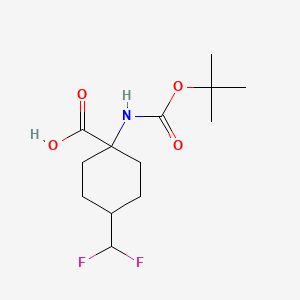

This compound features a cyclohexane backbone with two functional groups: a tert-butoxycarbonyl (Boc)-protected amino group at position 1 and a difluoromethyl group at position 4, alongside a carboxylic acid moiety. Its molecular formula is inferred as C₁₃H₂₀F₂NO₄ (based on analogous structures), with a molecular weight of approximately 292.3 g/mol .

Properties

IUPAC Name |

4-(difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-13(10(17)18)6-4-8(5-7-13)9(14)15/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCVZDFTQJYTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC(CC1)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Based on the search results, here is what is known about the applications of 1-((tert-Butoxycarbonyl)amino)-4-(difluoromethyl)cyclohexane-1-carboxylic acid:

Basic Information

this compound is a chemical compound with the CAS number 2230798-93-1 . The molecular formula is C13H21F2NO4 and the molecular weight is 293.31 . Other names include 4-(difluoromethyl)cyclohexane-1-carboxylic acid .

Available Data

Data regarding the density, boiling point, melting point, MSDS (Material Safety Data Sheet), and flashpoint is not available . Smiles notation: CC(C)(C)OC(=O)NC1(C(=O)O)CCC(C(F)F)CC1 . The InChI code is 1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-13(10(17)18)6-4-8(5-7-13)9(14)15/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18) . The InChI key is OQCVZDFTQJYTMY-UHFFFAOYSA-N .

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do provide some context clues:

- Building Block: AChemBlock offers novel building blocks for research . this compound is potentially used as a building block in chemical synthesis .

- Peptidomimetic synthesis: It may be used in the synthesis of peptidomimetic STAT protein degraders .

- Fluorine-containing compound: The presence of difluoromethyl groups suggests its use in applications where fluorine substitution is important, possibly in pharmaceuticals or agrochemicals .

- BACE1 Inhibitors: Trifluoromethyl dihydrothiazine derivatives have been investigated as β-Secretase (BACE1) inhibitors .

- Cyclohexane Carboxylic Acid Derivatives: Cyclohexane carboxylic acid derivatives have a variety of uses .

- Chiral auxiliaries: Carboxylic acids can be used for online HPLC-exciton CD analysis .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- Substituent Effects: Difluoromethyl groups enhance metabolic stability compared to methyl or aminomethyl groups due to reduced oxidative metabolism .

- Functional Groups : Carboxylic acids (target compound) improve water solubility versus ester derivatives, which are typically intermediates in synthesis .

Spectroscopic Data

Notes:

Biological Activity

1-((tert-Butoxycarbonyl)amino)-4-(difluoromethyl)cyclohexane-1-carboxylic acid, commonly referred to as Boc-amino acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical structure and properties:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₂₁F₂N₁O₄

- Molecular Weight : 277.31 g/mol

- CAS Number : 2230798-93-1

Biological Activity Overview

The biological activity of Boc-amino acid is primarily linked to its role as a precursor in the synthesis of various bioactive compounds. Its structural features allow it to interact with biological targets effectively.

- Inhibition of Enzymatic Activity : Research indicates that Boc-amino acids can serve as inhibitors for specific enzymes, including those involved in metabolic pathways. For example, studies have shown that derivatives of this compound can inhibit human ornithine aminotransferase (hOAT), an enzyme crucial for amino acid metabolism .

- Cellular Signaling Modulation : The compound may also influence cellular signaling pathways. It has been observed to stabilize hypoxia-inducible factor 1-alpha (HIF-1α), which plays a pivotal role in cellular responses to low oxygen levels .

- Antiviral Properties : Some studies have explored the potential antiviral activity of Boc-amino acids against coronaviruses, suggesting that modifications to the structure can enhance inhibitory effects against viral proteases .

Table 1: Summary of Biological Activities

Case Study: HIF-1α Stabilization

In a recent study, researchers designed a series of ligands based on the Boc-amino acid structure to explore their effects on HIF-1α stabilization. The most potent ligand exhibited a dissociation constant lower than 40 nM and significantly increased HIF-1α transcriptional activity under hypoxic conditions, demonstrating the therapeutic potential of such compounds in treating ischemic diseases .

Case Study: Antiviral Activity

Another investigation focused on the antiviral properties of Boc-amino acid derivatives against coronaviruses. The study revealed that certain modifications enhanced the binding affinity to viral proteases, resulting in effective inhibition of viral replication in vitro .

Preparation Methods

Difluorination of 4-Oxocyclohexane Derivatives

A common approach to introducing the difluoromethyl group involves conversion of a carbonyl functionality to a difluoromethylene group. This strategy typically begins with an appropriately substituted 4-oxocyclohexane derivative:

- Preparation of N-Boc-4-oxo-cyclohexane-1-carboxylic acid

- Conversion to the difluoromethyl analog using nucleophilic fluorinating reagents

According to research on related structures, the conversion of a carbonyl group to a difluoromethylene unit can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For proline derivatives, the reaction of N-Boc-4-oxo-l-proline with Me3SiCF3 has been identified as a key step in the synthesis of cis-4-trifluoromethyl and cis-4-difluoromethyl-l-proline.

Nucleophilic Fluorination Method

The synthesis can proceed through nucleophilic fluorination of a suitable diazo intermediate:

- The 4-carbonyl group of the cyclohexane derivative is converted to a diazo group

- Treatment with hydrogen fluoride or HF-pyridine complex introduces the difluoromethyl group

- Subsequent Boc protection yields the desired product

This method offers good stereoselectivity but requires careful handling of hazardous fluorinating reagents.

Hydrogenation of Aromatic Precursors

One-Pot Hydrogenation Process

A particularly efficient approach utilizes the one-pot hydrogenation of aromatic precursors. Patents describe methods for producing trans-4-amino-l-cyclohexanecarboxylic acid derivatives with trans ratios exceeding 75%:

- Starting with an appropriately substituted p-aminobenzoic acid derivative

- Catalytic hydrogenation under basic conditions

- In-situ Boc protection

The procedure described in WO2017134212A1 indicates:

The catalyst (not filtered from previous step), acetone (327.3 mL, 30 volumes) and Boc anhydride (16.63 g, 0.07 mol, 1.0 equiv) were combined. The reaction mixture was stirred at room temperature for 20 hours. After completion, the catalyst was filtered through celite and washed with acetone/water mixture (4:1 v/v). The aqueous layer was extracted with dichloromethane, acidified to pH 4 with citric acid, and re-extracted to obtain the Boc-protected derivative.

Isomer Separation Method

For obtaining stereochemically pure trans isomers, an effective separation technique has been documented:

- The cis/trans mixture is treated with K2CO3 in acetone

- Addition of bromoethane selectively esterifies the cis isomer

- The trans isomer precipitates and can be filtered

- Acidic workup provides pure trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid

This material could then be subjected to difluoromethylation to yield the target compound.

Fluorodecarboxylation Approaches

Oxidative Fluorodecarboxylation

Recent advances in fluorine chemistry have enabled fluorodecarboxylation strategies that could be applied to the synthesis of the target compound. This approach typically involves:

- Starting with a 4-fluoromethylcyclohexanecarboxylic acid derivative

- Performing a fluorodecarboxylation reaction using appropriate fluorinating reagents

- Subsequent Boc protection of the amino group

The reaction requires a manganese catalyst (such as Mn(tmp)Cl) and an oxidant (PhIO), with reaction temperatures of approximately 80°C. The methodology has been demonstrated for the preparation of geminal difluoro(cyclo)alkanes from α-fluorocarboxylic acid precursors.

Difluoroacetic Acid Derivatives Method

An alternative approach uses difluoroacetate derivatives:

- Reaction of 2,2-difluoroacetate alkyl esters with appropriate cyclohexane derivatives

- Cyclization and functionalization to introduce the amino group

- Boc protection of the resulting amino functionality

This methodology, described for the synthesis of difluoromethyl pyrazole carboxylic acid derivatives, could potentially be adapted for cyclohexane systems.

Direct Functionalization of Cyclohexane Derivatives

C-H Functionalization

Recent advances in selective C-H functionalization could potentially be applied to introduce the difluoromethyl group directly to a cyclohexane derivative:

- Starting with an appropriately protected 1-amino-cyclohexane-1-carboxylic acid

- Selective C-H functionalization at the 4-position

- Introduction of the difluoromethyl group using modern fluorination methods

This approach is theoretically elegant but may face practical challenges in achieving high selectivity.

Addition to gem-Difluoroalkenes

Research on the addition of carboxylic acids to gem-difluoroalkenes suggests another potential approach:

- Preparation of a suitable gem-difluoroalkene cyclohexane derivative

- Thermal-induced addition reactions to introduce necessary functionalities

- Subsequent transformations to generate the target compound

This method is noteworthy as it requires no catalysts or additives and can proceed under simple thermal conditions (typically 75°C).

Comparative Analysis of Preparation Methods

Table 1 provides a comprehensive comparison of the described synthetic approaches:

Table 1: Comparative Analysis of Preparation Methods for 1-((tert-Butoxycarbonyl)amino)-4-(difluoromethyl)cyclohexane-1-carboxylic acid

| Method | Key Steps | Reagents | Reaction Conditions | Advantages | Limitations | Approx. Yield |

|---|---|---|---|---|---|---|

| Carbonyl Difluorination | 1. Prepare 4-oxo derivative 2. Difluorination 3. Boc protection |

DAST, Me3SiCF3, or other fluorinating reagents | 0-25°C, 6-24h, anhydrous conditions | Well-established chemistry; Predictable stereochemistry | Multiple steps; Hazardous reagents | 60-75% |

| One-pot Hydrogenation | 1. Hydrogenation of p-aminobenzoic acid 2. Boc protection 3. Difluoromethylation |

H2, catalyst, Boc2O, fluorinating reagent | RT to 60°C, 20-48h, basic conditions | Fewer isolation steps; High trans selectivity | Requires optimization; Extended reaction times | 62-70% |

| Oxidative Fluorodecarboxylation | 1. Prepare fluoromethyl precursor 2. Fluorodecarboxylation 3. Boc protection |

Mn(tmp)Cl, PhIO, [18F]fluoride | 80°C, 2-5h, specialized solvents | Modern methodology; Selective C-F bond formation | Specialized catalysts; Limited substrate scope | 45-65% |

| C-H Functionalization | 1. Prepare cyclohexane core 2. C-H activation 3. Difluoromethylation |

Transition metal catalysts, difluorinating agents | Variable, often requiring inert atmosphere | Direct functionalization; Step economy | Challenging selectivity control; Harsh conditions | 30-50% |

| gem-Difluoroalkene Addition | 1. Prepare difluoroalkene 2. Carboxylic acid addition 3. Further functionalization |

Carboxylic acids, thermal conditions | 75-150°C, 3-12h, neat or minimal solvent | No catalysts needed; Operational simplicity | Limited substrate compatibility; High temperatures | 55-90% |

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

- Initial extraction procedures leveraging the acid-base properties of the carboxylic acid functionality

- Recrystallization from suitable solvents (acetone or acetone/water mixtures, cooled to -10°C)

- Column chromatography using silica gel with appropriate eluent systems (typically dichloromethane/methanol mixtures)

- Preparative HPLC for high-purity requirements

The documented procedure for related compounds describes:

After filtration, the precipitate is washed with cold acetone (-10°C), then added to 20% citric acid and dichloromethane. The water layer is extracted multiple times with dichloromethane. The combined organic extracts are dried over Na2SO4, filtered, and evaporated to yield the purified product.

Analytical Characterization

The complete characterization of the target compound involves:

NMR Spectroscopy :

- 1H NMR: Shows characteristic signals for the cyclohexane ring protons (1.50-2.50 ppm), the difluoromethyl proton (5.5-6.5 ppm, triplet with large J values ~50-55 Hz due to H-F coupling), and the NH proton (5.0-5.5 ppm)

- 13C NMR: Exhibits signals for the carboxylic acid carbon (~175 ppm), Boc carbonyl (~155 ppm), and a characteristic triplet for the difluoromethyl carbon (~120 ppm)

- 19F NMR: Shows a doublet for the difluoromethyl group at approximately -108 to -110 ppm

Mass Spectrometry : Molecular ion at m/z 293.31, with fragmentation patterns showing loss of the Boc group (-100 mass units) and decarboxylation (-44 mass units)

Infrared Spectroscopy : Characteristic absorption bands for the carboxylic acid (1700-1730 cm-1), carbamate (1650-1690 cm-1), and C-F stretching (1000-1100 cm-1)

Practical Synthesis Guidelines

Based on the available literature data, the most practical synthesis route appears to be:

Preparation of Boc-protected 4-oxocyclohexane-1-carboxylic acid :

- Hydrogenation of p-aminobenzoic acid under basic conditions

- In-situ Boc protection using Boc anhydride in acetone

- Isolation of the trans isomer using selective precipitation

Introduction of the difluoromethyl group :

- Conversion of the ketone to a difluoromethyl group using DAST or similar reagents

- Careful temperature control (0-25°C) to ensure selectivity

- Aqueous workup followed by extraction

Final purification :

- Acid-base extraction to leverage the carboxylic acid functionality

- Recrystallization from appropriate solvent systems

- Optional column chromatography for high-purity requirements

This synthetic route balances efficiency, yield, and practical considerations for laboratory-scale preparation.

Q & A

Q. What are the key synthetic strategies for 1-((tert-Butoxycarbonyl)amino)-4-(difluoromethyl)cyclohexane-1-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced early to protect the amino functionality, preventing undesired side reactions. This step often employs Boc anhydride in the presence of a base like diisopropylethylamine (DIPEA) .

- Cyclohexane Ring Formation : Cyclization via intramolecular reactions or coupling reagents (e.g., HATU) is used to construct the cyclohexane core .

- Difluoromethyl Incorporation : Electrophilic fluorination or nucleophilic substitution with difluoromethylating agents (e.g., ClCF₂H) is employed .

- Purification : Final purification uses column chromatography (hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural validation relies on:

- NMR Spectroscopy : H and C NMR identify chemical environments (e.g., Boc group δ ~1.4 ppm for tert-butyl protons, carboxylic acid δ ~170 ppm for carbonyl) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+Na] or [M+H] peaks) with errors <5 ppm .

- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .

Q. What is the role of the Boc group in this compound's synthesis?

- Methodological Answer : The Boc group:

- Protects the Amino Group : Prevents unwanted nucleophilic reactions during synthesis (e.g., acylation or oxidation) .

- Facilitates Purification : Enhances solubility in organic solvents, aiding chromatographic separation .

- Enables Deprotection : Easily removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine for downstream applications .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the difluoromethylation step?

- Methodological Answer : Key strategies include:

- Catalyst Screening : Palladium or copper catalysts improve selectivity in cross-coupling reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction rates .

- Temperature Control : Reactions at 0–25°C minimize side products (e.g., over-fluorination) .

- Monitoring by TLC/LC-MS : Ensures reaction completion before proceeding to purification .

Q. How to resolve contradictions in spectroscopic data, such as unexpected 19^{19}19F NMR shifts?

- Methodological Answer : Contradictions may arise from:

- Diastereomer Formation : Check for multiple signals in F NMR (e.g., δ −88 to −91 ppm for difluoromethylenyl groups) indicating stereoisomers .

- Solvent Effects : Compare spectra in DMSO-d₆ vs. D₂O to identify solvent-induced shifts .

- Dynamic Processes : Variable-temperature NMR (e.g., 60°C) can coalesce split peaks caused by conformational exchange .

Q. What methods are recommended to assess the compound's stability under biological assay conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC over 24–72 hours .

- Plasma Stability : Exposure to human or murine plasma at 37°C identifies enzymatic hydrolysis susceptibility .

- Light/Temperature Sensitivity : Store aliquots at −20°C (dark) and compare stability to room-temperature samples .

Q. How to investigate the compound's interaction with enzymatic targets?

- Methodological Answer :

- Docking Studies : Use software (e.g., AutoDock) to predict binding modes to active sites, focusing on hydrogen bonding with the carboxylic acid and difluoromethyl groups .

- Enzymatic Assays : Measure inhibition constants (Kᵢ) via fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenases) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for enzyme-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.